Rhenium-188

Radionuclide Therapy Dosimetry Tumor Penetration

Rhenium-188 (Re-188) is a high-energy beta-emitting radioisotope (t1/2 = 16.9-17.0 hours) with a maximum beta energy (Eβmax) of 2.12 MeV. It is produced via the decay of its parent radionuclide Tungsten-188 (t1/2 = 69 days) using an alumina-based 188W/188Re generator system.

Molecular Formula Re
Molecular Weight 187.958114 g/mol
CAS No. 14378-26-8
Cat. No. B1203562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium-188
CAS14378-26-8
Synonyms188Re radioisotope
Re-188 radioisotope
Rhenium-188
Molecular FormulaRe
Molecular Weight187.958114 g/mol
Structural Identifiers
SMILES[Re]
InChIInChI=1S/Re/i1+2
InChIKeyWUAPFZMCVAUBPE-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium-188 (CAS 14378-26-8) Procurement and Baseline Radionuclide Specifications


Rhenium-188 (Re-188) is a high-energy beta-emitting radioisotope (t1/2 = 16.9-17.0 hours) with a maximum beta energy (Eβmax) of 2.12 MeV [1]. It is produced via the decay of its parent radionuclide Tungsten-188 (t1/2 = 69 days) using an alumina-based 188W/188Re generator system [2]. In addition to its therapeutic beta emission, Re-188 features a 155 keV gamma photon (15% abundance) that enables direct SPECT imaging and dosimetry without requiring surrogate tracers [3]. The radionuclide shares chemical similarities with Technetium-99m, allowing established diagnostic targeting vectors to be adapted for therapeutic applications [4]. This evidence guide focuses on the quantifiable, comparator-based differentiation that makes Re-188 a strategically distinct procurement choice among therapeutic radioisotopes.

Why Rhenium-188 Cannot Be Interchanged with Other Therapeutic Beta Emitters


Therapeutic beta emitters exhibit profound differences in physical half-life, beta particle penetration range, and gamma imaging capability. These parameters are not interchangeable; they directly dictate clinical logistics (e.g., hospitalization requirements), dosimetric precision, and the biological effectiveness against tumors of varying sizes [1]. For instance, the higher beta energy of Re-188 (Eβmax = 2.12 MeV) provides a longer tissue penetration range (~11 mm) compared to Lutetium-177 (Eβmax = 0.497 MeV, ~2 mm range), making Re-188 more suitable for larger, poorly vascularized tumors, while Lu-177 is preferred for micro-metastases [2]. Conversely, the shorter half-life of Re-188 (16.9 h) compared to Lu-177 (6.65 days) alters the dose-rate profile and radioprotection burden. Substituting Re-188 with Yttrium-90 eliminates the inherent imaging capability provided by the 155 keV gamma photon, complicating patient-specific dosimetry [3]. Therefore, generic substitution without accounting for these specific physical metrics can lead to suboptimal therapeutic outcomes or impractical clinical workflows.

Rhenium-188 Quantitative Differentiation Data vs. Lutetium-177, Yttrium-90, Iodine-131, Radium-223, and Strontium-89


Beta Energy and Tissue Penetration: Re-188 vs. Lu-177 vs. Y-90

Rhenium-188 exhibits a significantly higher maximum beta energy (Eβmax = 2.12 MeV) compared to Lutetium-177 (Eβmax = 0.497 MeV), resulting in a maximum tissue penetration range of 11 mm for Re-188 versus approximately 2 mm for Lu-177 [1]. This makes Re-188 more suitable for treating larger tumor masses or bulky disease, whereas Lu-177 is limited to smaller lesions or micro-metastases. Compared to Yttrium-90 (Eβmax = 2.28 MeV, range ~11-12 mm), Re-188 provides a comparable penetration profile but with the distinct advantage of imageable gamma emission [2].

Radionuclide Therapy Dosimetry Tumor Penetration

Gamma Emission for Direct SPECT Imaging: Re-188 vs. Y-90 vs. I-131

Rhenium-188 decays with a 15% abundant 155 keV gamma photon that is ideally suited for SPECT imaging using standard gamma cameras, enabling direct in vivo biodistribution assessment and patient-specific dosimetry [1]. In contrast, Yttrium-90 is a pure beta emitter with no gamma emission; its imaging relies on Bremsstrahlung photons, which produce poor spatial resolution and quantification accuracy [2]. Monte Carlo simulations and phantom studies demonstrate that Bremsstrahlung contributions to the photopeak for Re-188 are negligible, whereas Y-90 imaging requires a wide energy window with high-energy collimators, still yielding suboptimal results [3]. Compared to Iodine-131 (364 keV gamma, 81% abundance), Re-188 offers a lower gamma energy that reduces radiation exposure to staff and allows outpatient administration [4].

SPECT Imaging Theranostics Dosimetry

Generator-Based On-Site Availability: Re-188 vs. Reactor-Produced Lu-177 and Y-90

Rhenium-188 is eluted on-demand from a 188W/188Re generator system, providing continuous on-site availability of no-carrier-added Re-188 for up to 4-6 months per generator [1]. This is in contrast to Lutetium-177 and Yttrium-90, which are reactor- or cyclotron-produced and require centralized production and frequent shipping logistics. The 188W parent has a 69-day half-life, allowing a 1-2 Ci generator to support routine clinical use for approximately 6 months [2]. Post-elution concentration using a tandem cation/anion column system can achieve specific activity concentrations as high as 12 GBq/mL from a 40 GBq generator [3]. Elution yields consistently exceed 75%, with parent breakthrough below 10⁻³% [4].

Radionuclide Supply Chain Generator Technology Hospital Radiopharmacy

Half-Life and Clinical Logistics: Re-188 vs. Lu-177 vs. I-131

The 16.9-hour physical half-life of Rhenium-188 is significantly shorter than Lutetium-177 (6.65 days) and Iodine-131 (8.02 days) [1]. This shorter half-life ensures that administered activity no longer represents a radiation hazard after several days, enabling outpatient administration in many cases [2]. For example, Re-188 lipiodol therapy can be performed in an outpatient setting without long-term hospitalization, unlike I-131 lipiodol, which requires isolation due to its 364 keV gamma emission and 8-day half-life [3]. The 17-hour half-life also matches the biological clearance kinetics of many small-molecule and peptide-based radiopharmaceuticals, maximizing the therapeutic ratio [4].

Radionuclide Half-Life Radiation Safety Hospitalization

Clinical Efficacy in Bone Metastasis: Re-188-HEDP vs. Sr-89 vs. Sm-153

Rhenium-188-HEDP has demonstrated effective pain palliation in patients with osteoblastic bone metastases. In a clinical study of 61 patients with various advanced cancers, Re-188 HEDP was verified as a useful radiopharmaceutical agent for treating painful bone metastases [1]. Comparative studies indicate that Re-188, Re-186-HEDP, and Strontium-89 are all effective in pain palliation, with no significant difference in pain relief or bone marrow impairment among them [2]. However, Re-188 offers the shortest half-life (16.9 h vs. 50.5 days for Sr-89), enabling repeat dosing and reducing prolonged myelosuppression risk [3]. A Phase 3 randomized trial (NCT03458559, 402 patients) is directly comparing Re-188-HEDP with Radium-223-chloride (an alpha emitter) in castration-resistant prostate cancer, with overall survival as the primary endpoint [4].

Bone Pain Palliation Radiopharmaceutical Therapy Prostate Cancer

Hepatocellular Carcinoma Therapy: Re-188-Lipiodol vs. I-131-Lipiodol vs. Y-90 Microspheres

Rhenium-188-labeled Lipiodol offers a favorable alternative to Iodine-131-Lipiodol and Yttrium-90 microspheres for intra-arterial therapy of unresectable hepatocellular carcinoma (HCC) [1]. A comparative analysis concluded that Re-188 lipiodol was superior to I-131 lipiodol as intra-arterial therapy for HCC, recommending a dose-escalation study [2]. In a multicenter IAEA study of 185 HCC patients treated with Re-188 lipiodol, 25% achieved complete or partial response, with a median survival of 256 days and acceptable toxicity (grade 3/4 liver toxicity in 22 patients, hematologic toxicity in only 6 patients) [3]. Unlike Y-90 microspheres, which require complex pre-treatment shunt evaluation, Re-188 lipiodol can be imaged directly post-administration using the 155 keV gamma emission [4].

Hepatocellular Carcinoma Radioembolization Lipiodol

Optimal Rhenium-188 Procurement and Clinical/Research Application Scenarios Based on Quantitative Differentiation


On-Site Radiopharmacy with Limited External Supply Chain: Daily 188W/188Re Generator Elution

For nuclear medicine departments or centralized radiopharmacies located in regions with unreliable or costly radionuclide shipping logistics, the 188W/188Re generator provides a 4-6 month on-site supply of Re-188 [1]. The generator can be eluted daily with saline to provide no-carrier-added Re-188 on demand, with consistently high yields (>75%) and low parent breakthrough (<10⁻³%) [2]. This model eliminates the dependency on weekly reactor-produced shipments required for Lu-177 and Y-90, ensuring uninterrupted patient scheduling and reducing supply chain vulnerabilities [3].

Bone Pain Palliation with Repeat Dosing Flexibility: Re-188-HEDP Therapy

Re-188-HEDP offers effective palliation of painful osteoblastic bone metastases with a 16.9-hour half-life that permits repeat dosing without prolonged bone marrow suppression [1]. This short half-life, combined with on-demand generator availability, allows nuclear medicine physicians to administer treatment cycles with greater flexibility compared to longer-lived agents like Sr-89 (50.5 days) [2]. The ongoing Phase 3 RaRe trial (NCT03458559) comparing Re-188-HEDP with Ra-223 may further establish its role in prostate cancer management [3].

Theranostic Radiopharmaceutical Development Using Re-188/Tc-99m Chemical Congener Pair

Rhenium-188 shares nearly identical coordination chemistry with Technetium-99m, the most widely used diagnostic radionuclide in nuclear medicine [1]. This chemical congruence enables a true theranostic approach: diagnostic imaging agents developed with Tc-99m can be directly adapted for therapeutic use by substituting Re-188, without altering the targeting vector's biodistribution or pharmacokinetics [2]. This significantly accelerates radiopharmaceutical development timelines and reduces regulatory burden, as the diagnostic counterpart can serve as a surrogate for therapeutic biodistribution studies [3].

Outpatient Hepatocellular Carcinoma Radioembolization with Re-188-Lipiodol

Re-188-labeled Lipiodol is a cost-effective alternative to Y-90 microspheres for intra-arterial HCC therapy [1]. The 155 keV gamma emission allows post-administration SPECT imaging to confirm tumor uptake and perform dosimetry without requiring separate surrogate imaging studies [2]. The short 16.9-hour half-life and lower gamma energy (155 keV vs. 364 keV for I-131) enable outpatient administration, reducing hospitalization costs and improving patient convenience compared to I-131 lipiodol protocols [3].

Quote Request

Request a Quote for Rhenium-188

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.